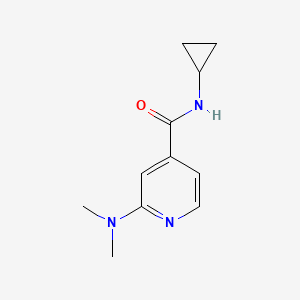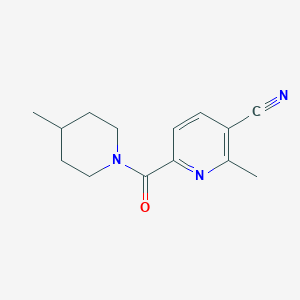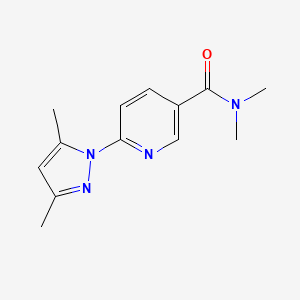
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide, also known as DMBC, is a chemical compound that has recently gained attention in scientific research. DMBC is a cyclobutane derivative that has been shown to have potential applications in the field of medicine due to its unique structure and mechanism of action. In
作用機序
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide involves the modulation of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in seizures, pain, and inflammation.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has also been found to reduce the levels of glutamate, an excitatory neurotransmitter that plays a role in the development of seizures, pain, and inflammation.
実験室実験の利点と制限
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and can be used in in vitro and in vivo experiments. However, N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has limitations in terms of its solubility, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide. One area of research could focus on the development of new synthesis methods that increase the yield and purity of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide. Another area of research could focus on the development of new analogs of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide that have improved solubility and pharmacological properties. Finally, future research could focus on the use of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide in the treatment of other neurological and inflammatory diseases.
合成法
The synthesis of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide involves the reaction of 2,2-dimethyl-1,3-propanediol with cyclobutanecarboxylic acid in the presence of a catalyst. The resulting product is then reacted with methylamine to produce N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide. This synthesis method has been found to be efficient and yields high purity N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide.
科学的研究の応用
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has been found to have potential applications in the field of medicine. It has been shown to have anticonvulsant effects and can be used to treat epilepsy. N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has also been found to have analgesic properties and can be used to treat pain. In addition, N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has been shown to have anti-inflammatory effects and can be used to treat inflammation-related diseases.
特性
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-9(12(2,3)4)13(5)11(14)10-7-6-8-10/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKKEOFVTXOFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)

![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)


![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)



